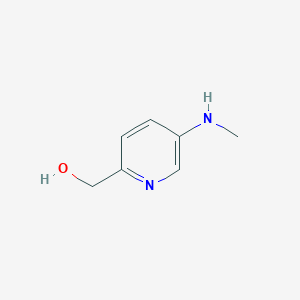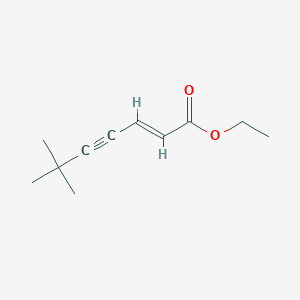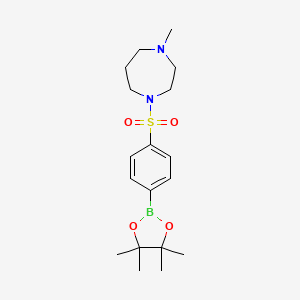
Ethyl 2-(4-amino-2,6-dichloropyrimidin-5-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-amino-2,6-dichloropyrimidin-5-yl)acetate is a pyrimidine derivative with significant potential in various scientific fields. This compound is characterized by its pyrimidine ring substituted with amino and dichloro groups, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-amino-2,6-dichloropyrimidin-5-yl)acetate typically involves the reaction of 2,4,6-trichloropyrimidine with ethyl glycinate hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the amino and ethyl ester groups .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-amino-2,6-dichloropyrimidin-5-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by different nucleophiles, such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, which can be further functionalized to create a wide range of bioactive molecules .
Aplicaciones Científicas De Investigación
Ethyl 2-(4-amino-2,6-dichloropyrimidin-5-yl)acetate has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and receptor antagonists.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-amino-2,6-dichloropyrimidin-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and dichloro groups on the pyrimidine ring allow it to form strong interactions with active sites, inhibiting the function of target proteins and disrupting biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4,6-dichloropyrimidine: A precursor in the synthesis of Ethyl 2-(4-amino-2,6-dichloropyrimidin-5-yl)acetate.
Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate: A structurally similar compound with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and ester groups makes it a versatile intermediate for further functionalization and application in various fields .
Propiedades
Fórmula molecular |
C8H9Cl2N3O2 |
|---|---|
Peso molecular |
250.08 g/mol |
Nombre IUPAC |
ethyl 2-(4-amino-2,6-dichloropyrimidin-5-yl)acetate |
InChI |
InChI=1S/C8H9Cl2N3O2/c1-2-15-5(14)3-4-6(9)12-8(10)13-7(4)11/h2-3H2,1H3,(H2,11,12,13) |
Clave InChI |
FHWHLKSLYIPNEW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(N=C(N=C1Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{6-[(2,3-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13354160.png)

![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13354170.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354181.png)
![2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 1-(benzo[d]thiazol-2-ylmethyl)cyclohexane-1-carboxylate](/img/structure/B13354184.png)



amino}benzoic acid](/img/structure/B13354212.png)



![3-[2-(Benzyloxy)phenyl]acrylamide](/img/structure/B13354226.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13354227.png)
